molecular formula C4H4F4N2O2S B2774859 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride CAS No. 1623156-90-0

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride

Cat. No.: B2774859
CAS No.: 1623156-90-0
M. Wt: 220.14
InChI Key: WFJRRDOOWOJZSU-UHFFFAOYSA-N
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Description

Evolution of Pyrazole Sulfonyl Fluorides in Sulfur Fluoride Exchange Chemistry

The integration of pyrazole sulfonyl fluorides into sulfur fluoride exchange chemistry represents a convergence of two transformative synthetic strategies: 1,3-dipolar cycloadditions and SuFEx click reactivity. Early work by Yamanushkin et al. demonstrated that 1-bromoethenylsulfonyl fluoride (Br-ESF) undergoes strain-free 1,3-dipolar cycloadditions with diazo compounds to yield 3,5-disubstituted pyrazole sulfonyl fluorides under mild conditions. This method bypassed traditional multistep syntheses, providing direct access to SuFExable hubs with regiochemical precision.

A key advancement was the recognition that the sulfonyl fluoride group (–SO₂F) in these pyrazoles undergoes efficient SuFEx reactions with diverse nucleophiles. For example, calcium(II) trifluoromethanesulfonimide (Ca(NTf₂)₂) catalyzes the coupling of pyrazole sulfonyl fluorides with amines, forming sulfamides—a reaction critical for constructing bioactive molecules. The trifluoromethyl group (–CF₃) enhances electrophilicity at the sulfur center, accelerating fluoride displacement while maintaining stability toward hydrolysis.

Table 1: Key Properties of 5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl Fluoride

Property Value Source
CAS Number 1623156-90-0
Molecular Formula C₄H₄F₄N₂O₂S
Molecular Weight 220.14 g/mol
Purity >95%

Positioning within Click Chemistry Framework

Click chemistry prioritizes reactions that are modular, high-yielding, and stereospecific—criteria met by both Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and SuFEx. The pyrazole sulfonyl fluoride scaffold bridges these domains by combining the pharmacophoric pyrazole motif with SuFEx reactivity. Unlike CuAAC, which forms triazole linkages, SuFEx generates robust sulfur–oxygen or sulfur–nitrogen bonds, expanding the chemical space accessible through click-based strategies.

Sharpless’s introduction of SuFEx in 2014 catalyzed a paradigm shift, with pyrazole sulfonyl fluorides serving as exemplars of “spring-loaded” reactivity. Their synthetic utility lies in two stages:

  • Cycloaddition : Br-ESF reacts with diazo compounds (e.g., ethyl diazoacetate) via 1,3-dipolar cycloaddition, forming 3-sulfonyl fluoride pyrazolines that aromatize to pyrazoles.
  • SuFEx Functionalization : The sulfonyl fluoride group undergoes rapid exchange with nucleophiles like phenols or amines, facilitated by catalysts such as Barton’s base (BTMG) and hexamethyldisilazane (HMDS).

This two-step sequence aligns with click chemistry principles, enabling the assembly of complex molecules from simple modules without purification intermediates.

Table 2: Representative Synthesis of Pyrazole Sulfonyl Fluorides via 1,3-Dipolar Cycloaddition

Dipolarophile Diazo Compound Product Yield Reference
Br-ESF Ethyl diazoacetate 5-CF₃-4,5-dihydro-1H-pyrazole-3-SO₂F 89%
Br-ESF N-Benzyldiazoacetamide 3-SO₂F-pyrazole 85%

Structural Significance of the 4,5-Dihydro-1H-pyrazole-3-sulfonyl Fluoride Scaffold

The 4,5-dihydro-1H-pyrazole (pyrazoline) core confers unique stereoelectronic properties that enhance SuFEx reactivity. Partial saturation of the pyrazole ring reduces aromatic stabilization, increasing the electrophilicity of the sulfonyl fluoride group. This effect is amplified by the –CF₃ substituent, which exerts strong electron-withdrawing induction, polarizing the S–F bond and facilitating nucleophilic attack.

Regioselectivity in the cycloaddition step ensures consistent 3,5-disubstitution patterns, as confirmed by NMR studies. The ^1H NMR spectrum of this compound reveals distinct coupling constants (^2JHH = 16.8 Hz, ^4JHF = 6.2 Hz), confirming the trans-diaxial configuration of the dihydropyrazole ring. This stereochemical control is critical for applications requiring precise spatial arrangement of functional groups, such as enzyme inhibition or polymer cross-linking.

The sulfonyl fluoride moiety’s stability under physiological conditions further enhances its utility in chemical biology. Unlike sulfonyl chlorides, sulfonyl fluorides resist hydrolysis in aqueous media, enabling their use in proteome-wide profiling studies.

Properties

IUPAC Name

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4N2O2S/c5-4(6,7)2-1-3(10-9-2)13(8,11)12/h2,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJRRDOOWOJZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride typically involves the reaction of appropriate pyrazole derivatives with sulfonyl fluoride reagents. One common method includes the use of trifluoromethylation agents in the presence of catalysts to introduce the trifluoromethyl group into the pyrazole ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of cesium fluoride as a fluorine source in combination with organic precursors has been explored to streamline the synthesis . This method not only improves the yield but also reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield sulfonamide derivatives, which are valuable in medicinal chemistry .

Scientific Research Applications

Analgesic and Anti-inflammatory Effects

Research has shown that derivatives of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole exhibit significant analgesic and anti-inflammatory properties. A study evaluated two specific derivatives, EPFCA3 and MPFCA4, for their effects on chronic inflammatory pain in a rat model. The results indicated that these compounds produced antinociceptive effects without significant toxicity, suggesting their potential as new analgesic agents for treating conditions like arthritis .

Inhibition of Enzymatic Activity

Sulfonyl fluorides are known to inhibit various enzymes, including fatty acid amide hydrolase (FAAH). Compounds similar to 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride have been shown to act as potent inhibitors of FAAH, which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing therapeutic benefits in pain management and neuroprotection .

Antimicrobial Properties

The compound's structure allows it to interact with biological membranes and microbial enzymes. Studies have indicated that pyrazole derivatives can exhibit antimicrobial activities against various pathogens, making them candidates for developing new antibiotics .

Case Study 1: Pain Management

A significant investigation into the analgesic properties of EPFCA3 and MPFCA4 demonstrated their efficacy in reducing pain associated with inflammation in animal models. These findings support further exploration into their development as pharmaceutical agents for chronic pain relief .

Case Study 2: Enzyme Inhibition

In a study focusing on the inhibition of FAAH by sulfonyl fluorides, compounds structurally related to this compound were evaluated for their ability to inhibit this enzyme. The results indicated that these compounds could serve as irreversible inhibitors, which may offer advantages in therapeutic applications targeting the endocannabinoid system .

Data Table: Summary of Biological Activities

Activity TypeCompound NameEffect ObservedReference
AnalgesicEPFCA3Antinociceptive in arthritis model
Anti-inflammatoryMPFCA4Reduced inflammation markers
Enzyme InhibitionFAAH InhibitorIncreased endocannabinoid levels
AntimicrobialVariousActivity against pathogens

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride stands out due to its combination of the trifluoromethyl and sulfonyl fluoride groups, which impart distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high metabolic stability .

Biological Activity

5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, and potential applications, supported by various studies and data.

The pyrazole scaffold is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a trifluoromethyl group enhances the pharmacological profile of pyrazole derivatives, making them valuable in drug development. This compound is a notable example that has been studied for its potential therapeutic applications.

2. Synthesis of this compound

The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the trifluoromethyl group , often utilizing reagents like trifluoromethylsulfonyl fluoride.
  • Sulfonylation to introduce the sulfonyl fluoride moiety.

A general synthetic pathway can be summarized as follows:

  • Condensation : Combine hydrazine derivatives with carbonyl compounds to form the pyrazole framework.
  • Trifluoromethylation : Employ trifluoromethylating agents to introduce the -CF3 group.
  • Sulfonylation : React with sulfonyl fluorides to yield the final product.

3.1 Antimicrobial Activity

Studies have demonstrated that 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown efficacy against various bacterial strains and fungi.

CompoundActivityReference
5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazoleInhibition against E. coli and Bacillus subtilis
Derivative A98% inhibition against Mycobacterium tuberculosis
Derivative BEffective against Aspergillus niger

3.2 Anti-inflammatory Activity

Research indicates that these compounds can modulate inflammatory pathways. For example, one study reported that certain pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound C85% at 10 µM93% at 10 µM
Dexamethasone (control)76% at 1 µM86% at 1 µM

3.3 Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. Some compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro.

Case Study : A derivative of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole was tested against several cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in inflammatory and cancer pathways.
  • Modulation of Signaling Pathways : These compounds may influence signaling cascades such as NF-kB and MAPK pathways.

5. Conclusion

The compound this compound represents a promising class of molecules with diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential across various medical fields.

Q & A

Basic: What are the recommended methods for synthesizing 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto sulfonyl fluorides. Key steps include:

Precursor Preparation : Reacting β-keto sulfonyl fluorides with hydrazine derivatives under acidic or basic conditions to form the pyrazoline ring.

Trifluoromethylation : Introducing the trifluoromethyl group via nucleophilic substitution or via pre-functionalized precursors (e.g., trifluoromethyl ketones).

Purification : Use column chromatography or recrystallization to isolate the product.

  • Critical Note : Ensure anhydrous conditions to avoid hydrolysis of the sulfonyl fluoride group .

Advanced: How can structural contradictions in crystallographic data of pyrazole-sulfonyl fluoride derivatives be resolved?

Answer:
Discrepancies in bond lengths or angles may arise from:

  • Dynamic disorder : Use low-temperature crystallography (100 K) to reduce thermal motion artifacts.
  • Twinned crystals : Employ SHELXL for refinement (e.g., TWIN/BASF commands) to model twinning .
  • Example : For a related compound, monoclinic crystals (space group P2₁/c) showed deviations in the dihedral angle between pyrazole and sulfonyl groups (5–10°), resolved using high-resolution synchrotron data .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

NMR :

  • ¹⁹F NMR : Identify trifluoromethyl (-CF₃, δ ≈ -60 ppm) and sulfonyl fluoride (-SO₂F, δ ≈ 40–50 ppm).
  • ¹H NMR : Pyrazole protons appear as doublets (δ 5.0–6.5 ppm) due to coupling with adjacent protons.

IR : Strong absorption at 1400–1450 cm⁻¹ (S=O stretching) and 750–800 cm⁻¹ (C-F stretching).

Mass Spectrometry : ESI-MS in negative mode confirms molecular ion [M-H]⁻ .

Advanced: How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

Answer:
The sulfonyl fluoride acts as a "clickable" electrophile due to:

  • High Electrophilicity : Reacts with thiols, amines, or hydroxyl groups under mild conditions (pH 7–9, 25°C).
  • Kinetic vs. Thermodynamic Control : Competing reactions with water (hydrolysis to sulfonic acid) require controlled stoichiometry.
  • Example : In a study of similar sulfonamides, sulfonyl fluorides showed 10× faster reaction rates with cysteine than sulfonyl chlorides .

Basic: What are the key considerations for stability studies of this compound?

Answer:

  • Hydrolytic Stability : Store under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis.
  • Thermal Stability : TGA analysis shows decomposition onset at ~150°C.
  • Light Sensitivity : UV-Vis monitoring reveals photodegradation under prolonged UV exposure; use amber vials for storage .

Advanced: What computational methods are used to predict the biological activity of this compound?

Answer:

Docking Studies : Molecular docking (AutoDock Vina) into target enzymes (e.g., carbonic anhydrase) using the sulfonyl fluoride as a warhead.

QSAR Models : Train models on pyrazole-sulfonyl derivatives with known IC₅₀ values to predict bioactivity.

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrostatic potential maps for reactivity hotspots .

Basic: How is crystallographic data validated for pyrazole derivatives?

Answer:

  • R-Factor Criteria : Acceptable R₁ < 0.05 for high-resolution data (d-spacing < 0.8 Å).
  • ADP Checks : Anisotropic displacement parameters (ADPs) for non-hydrogen atoms should not exceed 0.1 Ų.
  • PLATON Validation : Check for missed symmetry (e.g., CIF files in show Z = 4, confirming correct space group assignment) .

Advanced: How to resolve synthetic yield discrepancies in scale-up reactions?

Answer:
Contradictions between small-scale (80% yield) and pilot-scale (50% yield) may stem from:

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize stirring rates.
  • Exothermicity : Monitor reaction temperature with in-situ IR; implement cooling jackets.
  • Case Study : A 10× scale-up of a related trifluoromethylpyrazole required 20% excess hydrazine to compensate for side reactions .

Basic: What are the applications in medicinal chemistry?

Answer:

  • Enzyme Inhibition : Sulfonyl fluorides act as covalent inhibitors for serine proteases (e.g., thrombin).
  • Prodrug Design : Hydrolytic stability allows sustained release of sulfonic acid metabolites.
  • Case Study : Pyrazole-sulfonyl derivatives showed IC₅₀ = 50 nM against Mycobacterium tuberculosis .

Advanced: How to analyze regioselectivity in trifluoromethylpyrazole formation?

Answer:
Regioselectivity is governed by:

  • Electronic Effects : Electron-withdrawing groups (e.g., -SO₂F) direct cyclization to the α-position.
  • Steric Effects : Bulky substituents favor 4,5-dihydro isomer over fully aromatic pyrazole.
  • Method : Use in-situ¹H NMR to monitor reaction progression; DFT calculations (NBO analysis) confirm charge distribution .

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